
7-Bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom at the 7th position of the benzopyran ring.
Furan Ring Formation: Incorporation of the 5-methylfuran-2-yl group.
Ketone Addition: Addition of the 3-oxobutyl group to the benzopyran core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions could lead to the formation of alcohols or amines.
Substitution: Various substitution reactions could occur, especially at the bromine or furan moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated benzopyran derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
7-Bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for potential therapeutic uses.
Industry: Could be used in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, benzopyran derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one: can be compared with other benzopyran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to other benzopyran derivatives.
Properties
CAS No. |
917571-24-5 |
|---|---|
Molecular Formula |
C18H15BrO4 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
7-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)isochromen-1-one |
InChI |
InChI=1S/C18H15BrO4/c1-10(20)3-7-16-17(15-8-4-11(2)22-15)13-6-5-12(19)9-14(13)18(21)23-16/h4-6,8-9H,3,7H2,1-2H3 |
InChI Key |
YSQGXLRMKDZTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(OC(=O)C3=C2C=CC(=C3)Br)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


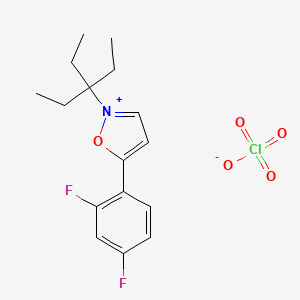
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)

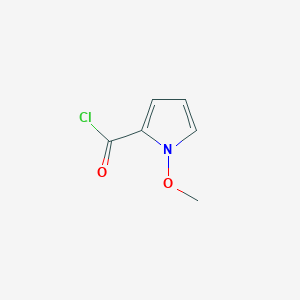
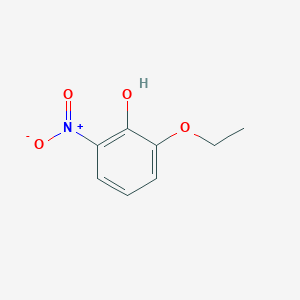
![[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14178255.png)
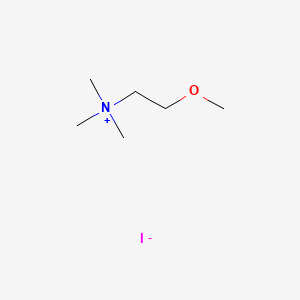
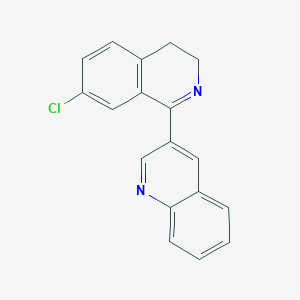

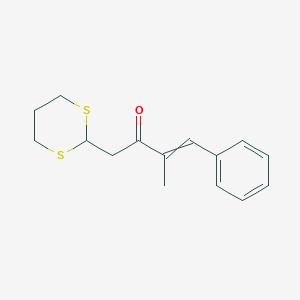
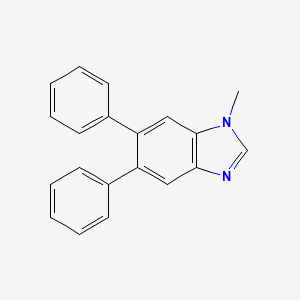

![4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14178307.png)
